molecular formula C9H17Cl B14321804 2-(Chloromethyl)oct-1-ene CAS No. 111718-95-7

2-(Chloromethyl)oct-1-ene

Cat. No.: B14321804
CAS No.: 111718-95-7
M. Wt: 160.68 g/mol
InChI Key: JVJMCCARMMBKAH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)oct-1-ene is an organic compound with the molecular formula C9H17Cl It is a chlorinated derivative of octene, featuring a chlorine atom attached to the second carbon of the octene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chloromethyl)oct-1-ene can be synthesized through several methods. One common approach involves the chlorination of oct-1-ene using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds via a free radical mechanism, where the chlorine radical adds to the double bond of oct-1-ene, followed by hydrogen abstraction to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)oct-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Electrophilic Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in inert solvents like carbon tetrachloride are typical reagents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions are employed.

Major Products Formed

    Substitution: Formation of alcohols, ethers, or amines.

    Addition: Formation of dihalides or halohydrins.

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

Scientific Research Applications

2-(Chloromethyl)oct-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)oct-1-ene in chemical reactions involves the formation of reactive intermediates such as carbocations, radicals, or carbanions, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved in its reactions are determined by the nature of the reagents and the specific reaction conditions employed.

Comparison with Similar Compounds

Similar Compounds

    1-Chlorooctane: A saturated analog with a chlorine atom attached to the first carbon of octane.

    2-Bromomethyl-oct-1-ene: A brominated analog with a bromine atom instead of chlorine.

    2-(Chloromethyl)hex-1-ene: A shorter chain analog with a similar structure.

Uniqueness

2-(Chloromethyl)oct-1-ene is unique due to its specific reactivity profile, which is influenced by the presence of both a double bond and a chloromethyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

111718-95-7

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

2-(chloromethyl)oct-1-ene

InChI

InChI=1S/C9H17Cl/c1-3-4-5-6-7-9(2)8-10/h2-8H2,1H3

InChI Key

JVJMCCARMMBKAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C)CCl

Origin of Product

United States

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